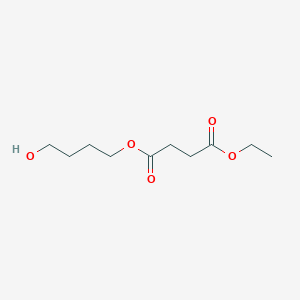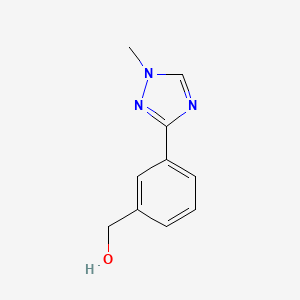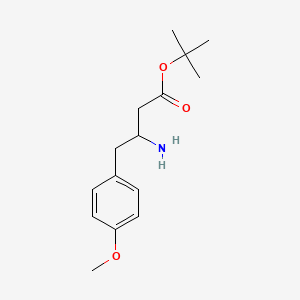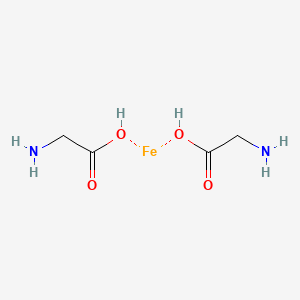
Ethyl (4-Hydroxybutyl) Succinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (4-Hydroxybutyl) Succinate: is an organic compound that belongs to the class of esters It is derived from succinic acid and 4-hydroxybutanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl (4-Hydroxybutyl) Succinate can be synthesized through the esterification of succinic acid with 4-hydroxybutanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl (4-Hydroxybutyl) Succinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 4-oxobutyl succinate.
Reduction: Formation of 4-hydroxybutyl alcohol.
Substitution: Formation of substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Ethyl (4-Hydroxybutyl) Succinate is used as an intermediate in the synthesis of various organic compounds. It can be employed in the preparation of polymers and copolymers.
Biology: In biological research, this compound can be used as a substrate in enzymatic reactions to study metabolic pathways involving succinate and 4-hydroxybutanol.
Industry: In the industrial sector, it is used in the production of biodegradable plastics and as a plasticizer in polymer formulations.
Wirkmechanismus
The mechanism of action of Ethyl (4-Hydroxybutyl) Succinate involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as succinate dehydrogenase and 4-hydroxybutyrate dehydrogenase. These enzymes catalyze the conversion of the compound into succinate and 4-hydroxybutyrate, which are further metabolized in the citric acid cycle.
Vergleich Mit ähnlichen Verbindungen
- Butyl Succinate
- Methyl (4-Hydroxybutyl) Succinate
- Ethyl Succinate
Comparison: this compound is unique due to the presence of both an ester and a hydroxyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs. The hydroxyl group provides additional functionality, making it more versatile in synthetic applications.
Eigenschaften
Molekularformel |
C10H18O5 |
|---|---|
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
1-O-ethyl 4-O-(4-hydroxybutyl) butanedioate |
InChI |
InChI=1S/C10H18O5/c1-2-14-9(12)5-6-10(13)15-8-4-3-7-11/h11H,2-8H2,1H3 |
InChI-Schlüssel |
GVJFAKFIKHUCHW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC(=O)OCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Oxaspiro[5.5]undecane-4-carbaldehyde](/img/structure/B13690790.png)




![4-[(2-Tetrahydropyranyl)oxy]-2-butynoic Acid](/img/structure/B13690827.png)


![11-(3-Biphenylyl)-12-[4-(4-biphenylyl)-6-phenyl-1,3,5-triazin-2-yl]-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B13690843.png)
![Ethyl 2-(imidazo[1,5-a]pyridin-3-yl)acetate](/img/structure/B13690847.png)

